2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester
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Description
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BBrCl3O2 and its molecular weight is 400.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, pinacol ester are the carbon-carbon (C-C) bonds in organic compounds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . The protodeboronation process is catalyzed and utilizes a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is crucial in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new C-C bonds in organic compounds . This is achieved through the Suzuki–Miyaura reaction , which results in the formation of biaryl compounds . These compounds are crucial in various fields, including medicinal chemistry, agrochemicals, and materials science .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can be affected by changes in pH . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is dependent on the specific structure of the boronic ester . For instance, the hydrolysis of some phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring .
Molecular Mechanism
Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach .
Temporal Effects in Laboratory Settings
It is known that boronic esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .
Metabolic Pathways
Boronic esters are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
Properties
IUPAC Name |
2-[2-(bromomethyl)-3,4,5-trichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrCl3O2/c1-12(2)13(3,4)20-14(19-12)8-5-9(16)11(18)10(17)7(8)6-15/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJQGHPTWRJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2CBr)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrCl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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